N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-hydroxy-3-(morpholin-4-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the morpholine ring and hydroxyl group.
N-(2-Hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide: Lacks the methoxy group.
N-(2-Methoxyphenyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Lacks the morpholine ring.
Uniqueness
N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of all three functional groups: the sulfonamide, morpholine, and methoxyphenyl groups. This combination of functional groups provides the compound with unique chemical and biological properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C21H28N2O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H28N2O5S/c1-17-7-9-19(10-8-17)29(25,26)23(20-5-3-4-6-21(20)27-2)16-18(24)15-22-11-13-28-14-12-22/h3-10,18,24H,11-16H2,1-2H3 |
InChI Key |
ZOXHCHBOSGXTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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